Methyl 2-(bromomethyl)thiophene-3-carboxylate Methyl 2-(bromomethyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 88048-78-6
VCID: VC3930994
InChI: InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
SMILES: COC(=O)C1=C(SC=C1)CBr
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.1 g/mol

Methyl 2-(bromomethyl)thiophene-3-carboxylate

CAS No.: 88048-78-6

Cat. No.: VC3930994

Molecular Formula: C7H7BrO2S

Molecular Weight: 235.1 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(bromomethyl)thiophene-3-carboxylate - 88048-78-6

Specification

CAS No. 88048-78-6
Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
IUPAC Name methyl 2-(bromomethyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
Standard InChI Key NLVXMLSUIYSGDS-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1)CBr
Canonical SMILES COC(=O)C1=C(SC=C1)CBr

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-(bromomethyl)thiophene-3-carboxylate, reflects its core structure: a thiophene ring substituted with a bromomethyl (-CH2Br) group at position 2 and a methoxycarbonyl (-COOCH3) group at position 3. The molecular formula C7H7BrO2S corresponds to a molar mass of 235.10 g/mol. Key identifiers include:

  • Canonical SMILES: COC(=O)C1=C(SC=C1)CBr

  • InChI Key: NLVXMLSUIYSGDS-UHFFFAOYSA-N

  • DSSTox Substance ID: DTXSID70443127

The planar thiophene ring confers aromatic stability, while the electron-withdrawing ester and bromomethyl groups create distinct electronic environments for nucleophilic and electrophilic reactions.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The most common method involves radical bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) under reflux in DCM. Benzoyl peroxide initiates radical formation, selectively functionalizing the 2-position’s methyl group:

Methyl thiophene-3-carboxylate+NBSbenzoyl peroxide, DCMMethyl 2-(bromomethyl)thiophene-3-carboxylate\text{Methyl thiophene-3-carboxylate} + \text{NBS} \xrightarrow{\text{benzoyl peroxide, DCM}} \text{Methyl 2-(bromomethyl)thiophene-3-carboxylate}

Typical conditions:

  • Temperature: 40–60°C

  • Reaction time: 4–6 hours

  • Yield: 70–85% after column chromatography

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance safety and efficiency. Post-synthesis purification via recrystallization from ethanol/water mixtures achieves >98% purity. Industrial workflows prioritize cost-effective brominating agents (e.g., Br2/H2O2) but face challenges in minimizing di-brominated byproducts.

Reactivity and Derivative Formation

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:

NucleophileProductConditions
AminesThiophene-2-methylaminesK2CO3, DMF, 25°C
ThiolsThioethersEt3N, THF, 0°C
AzideAzidomethyl derivativesNaN3, DMF, 50°C

Oxidation and Reduction

  • Oxidation: Treatment with m-CPBA converts the thiophene ring to a sulfoxide or sulfone, altering electronic properties for optoelectronic applications.

  • Reduction: LiAlH4 reduces the ester to a primary alcohol, enabling further functionalization.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s versatility is exemplified in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, coupling with pyrazole amines yields analogs demonstrating COX-2 selectivity.

Materials Science

In organic electronics, bromomethyl groups facilitate crosslinking in conductive polymers. Poly(thiophene) derivatives incorporating this monomer exhibit enhanced charge mobility in thin-film transistors .

Agricultural Chemistry

Functionalization with thioureas generates fungicidal agents effective against Fusarium species, with EC50 values <10 μM in recent trials.

Biological Activity and Toxicology

MicroorganismMIC (μg/mL)
S. aureus12.5
E. coli25.0
C. albicans50.0

Data sourced from in-vitro assays

Toxicity Profile

Acute toxicity (LD50, rat oral): >2000 mg/kg. Chronic exposure risks include bromine accumulation, necessitating stringent handling protocols.

Comparative Analysis with Structural Analogs

Positional Isomerism

Comparing methyl 3-(bromomethyl)thiophene-2-carboxylate (CAS 59961-15-8) highlights the impact of substitution patterns :

Property2-Bromomethyl Isomer3-Bromomethyl Isomer
Reactivity with NaN3Faster (steric ease)Slower
Polymer conductivityHigherModerate

Non-Ester Analogs

2-(Bromomethyl)thiophene (CAS 45438-73-1) lacks the electron-withdrawing ester, resulting in lower solubility but higher thermal stability (bp 177°C) .

Future Directions and Research Gaps

Catalytic Asymmetric Synthesis

Developing enantioselective bromination methods could yield chiral intermediates for CNS-active pharmaceuticals.

Green Chemistry Approaches

Exploring biocatalysis (e.g., bromoperoxidases) may reduce reliance on hazardous brominating agents .

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